What is the chemical structure of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile?
What is the chemical structure of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile?
An In-depth Technical Guide to 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current chemical literature, this paper constructs a detailed profile by leveraging data from structurally analogous compounds and established principles of heterocyclic chemistry. The guide outlines the predicted chemical structure, proposes a robust synthetic pathway, and discusses its potential physicochemical properties and biological activities. This document serves as a foundational resource for scientists investigating novel oxazole derivatives as potential therapeutic agents.
Introduction and Overview
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of an amino group at the 5-position and a nitrile group at the 4-position creates a "push-pull" electronic system that often enhances biological potency and provides a versatile chemical handle for further derivatization.[3]
This guide focuses on the 2-ethyl substituted variant, 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile. By analyzing its structural features and comparing them to well-studied analogs like the 2-methyl derivative, we can forecast its chemical behavior and potential as a building block for new pharmaceutical agents.[4][5] The insights provided herein are intended to accelerate research and development efforts for professionals in the field.
Chemical Structure and Identification
The structure of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile is defined by a central 1,3-oxazole ring. An ethyl group is attached at position 2, a carbonitrile (cyano) group at position 4, and an amino group at position 5.
Structural Representation
Caption: 2D Chemical Structure of the title compound.
Chemical Identifiers (Predicted)
Due to the limited public data for this specific molecule, the following identifiers are predicted based on its chemical structure.
| Identifier Type | Predicted Value |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| Canonical SMILES | CCC1=NC(=C(O1)N)C#N |
| InChI | InChI=1S/C6H7N3O/c1-2-5-9-4(3-7)6(8)10-5/h2,8H2,1H3 |
| InChIKey | Predicted: ULFJSRCHGGFQSE-UHFFFAOYSA-N |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile can be designed by adapting established methods for analogous 5-amino-oxazoles. The most direct approach involves the condensation and cyclization of aminomalononitrile with a suitable electrophilic ethyl-containing reagent. A common precursor for aminomalononitrile is its tosylate salt (AMNT), which is commercially available.
The proposed reaction proceeds via the acylation of aminomalononitrile with propionyl chloride, followed by an intramolecular cyclization to form the oxazole ring.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol
Objective: To synthesize 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile.
Materials:
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Aminomalononitrile tosylate (AMNT)
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Propionyl chloride
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Pyridine (anhydrous)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl Acetate (HPLC grade)
Procedure:
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Acylation:
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To a stirred solution of aminomalononitrile tosylate (1.0 eq) in anhydrous pyridine (10 volumes) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with cold water and extract the product with dichloromethane (3 x 20 mL).
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Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
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-
Cyclization:
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Dissolve the crude intermediate from the previous step in anhydrous dichloromethane.
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Add phosphorus oxychloride (2.0 eq) slowly to the solution at 0 °C.
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Reflux the reaction mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Cool the mixture to room temperature and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Purification:
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile.
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Self-Validation: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Predicted Physicochemical and Biological Properties
Physicochemical Properties
The properties of the title compound are predicted based on its structure and comparison with similar molecules.
| Property | Predicted Value/Characteristic | Rationale |
| Polar Surface Area | 75.8 Ų | Calculated based on the amino and nitrile groups, suggesting moderate polarity.[6] |
| Hydrogen Bond Donors | 1 (from -NH₂) | The primary amine group can donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (Oxazole N, Cyano N, Oxazole O) | The nitrogen atoms and the oxazole oxygen can accept hydrogen bonds. |
| Solubility | Likely soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol, ethyl acetate. Poorly soluble in water and nonpolar solvents like hexane. | Based on the presence of polar functional groups and a small alkyl chain. |
| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong acids or bases, which could hydrolyze the nitrile group or open the oxazole ring. | Common for this class of heterocycles. |
Postulated Biological Activity and Applications
The 5-amino-1,3-oxazole-4-carbonitrile scaffold is a known pharmacophore. Structurally related compounds have demonstrated significant potential in various therapeutic areas.
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Antimicrobial Activity: Several studies on 5-amino-isoxazole-4-carbonitriles and 5-amino-4-cyano-1,3-oxazoles have reported broad-spectrum antibacterial and antifungal activities.[7][8] The presence of the cyano and amino groups is often crucial for this activity. It is highly probable that 5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile will exhibit similar properties, making it a candidate for development as a novel anti-infective agent, particularly against resistant bacterial strains.
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Enzyme Inhibition: The oxazole core can act as a bioisostere for other chemical groups, enabling it to fit into the active sites of various enzymes. Derivatives of this scaffold should be screened against kinases, proteases, and other enzyme classes relevant to oncology and inflammatory diseases.
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Scaffold for Further Synthesis: The amino group at the C5 position serves as a key nucleophilic handle for further chemical modification. It can be readily acylated, alkylated, or used in cyclization reactions to generate more complex, fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines, which are known for their diverse pharmacological effects.[9] This makes the title compound a valuable intermediate for building chemical libraries for high-throughput screening.
Conclusion
5-Amino-2-ethyl-1,3-oxazole-4-carbonitrile represents a promising, albeit under-explored, chemical entity with significant potential in drug discovery and development. This guide provides a foundational framework for its study by predicting its core chemical properties, outlining a reliable synthetic protocol, and postulating its likely biological relevance based on robust data from analogous structures. The proposed synthetic route is practical and relies on established chemical transformations, ensuring its accessibility to researchers. Further investigation into this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
- Chemical and Pharmaceutical Bulletin. (1976). 24, p. 924. (Note: This source is cited in a database for a related compound and provides a basis for synthetic methodology).
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Głowacka, I. E., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3519. [Link]
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Beyzaei, H., et al. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 119. [Link]
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PubChemLite. (n.d.). 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. [Link]
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Semenyuta, I., et al. (2023). 5-AMINO-4-CYANO-1,3-OXAZOLES AS NEW ANTIBACTERIALS AGAINST ANTIBIOTIC-RESISTANT ESCHERICHIA COLI STRAINS. Collection of scientific papers «ΛΌГOΣ». [Link]
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ChemSynthesis. (n.d.). 5-amino-2-methyl-1,3-oxazole-4-carbonitrile. [Link]
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ResearchGate. (n.d.). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. [Link]
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Nowak, K., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2399. [Link]
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